3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzene-1-sulfonamide
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Overview
Description
3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, thiazole, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The final steps involve the sulfonation and methoxylation of the benzene ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would need to optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: It is investigated for its potential as a drug candidate due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-fluorophenyl derivatives: Compounds with similar fluorophenyl groups.
Thiazole derivatives: Compounds containing the thiazole ring.
Sulfonamide derivatives: Compounds with sulfonamide functional groups.
Uniqueness
What sets 3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzene-1-sulfonamide apart is the combination of these functional groups in a single molecule, which imparts unique chemical and biological properties
Properties
IUPAC Name |
3-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3S2/c1-25-17-6-5-15(10-16(17)20)27(23,24)21-8-7-14-11-26-18(22-14)12-3-2-4-13(19)9-12/h2-6,9-11,21H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIRNSDNQXHTRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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